molecular formula C19H15ClN2O2 B2724146 1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole CAS No. 637754-49-5

1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole

Cat. No. B2724146
CAS RN: 637754-49-5
M. Wt: 338.79
InChI Key: PWVZMNQKHOKJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole” is a chemical compound with the molecular formula C19H15ClN2O2 . It is related to another compound, “2- { [2- (4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole”, which has the CAS Number: 312749-73-8 .

Scientific Research Applications

Antihistaminic and Antiviral Properties

Research has shown that benzimidazole derivatives possess significant antihistaminic and antiviral activities. For instance, a study highlighted the synthesis of benzimidazoles that exhibited potent H1-antihistaminic activity both in vitro and in vivo. The oxygen atom in the substituted-oxyethyl group at the 1-position of the benzimidazole nucleus was crucial for enhancing antihistaminic activity, especially in vivo, underscoring the structural specificity for pharmacological effects (R. Iemura, T. Kawashima, T. Fukuda, K. Ito, G. Tsukamoto, 1986). Additionally, another study focused on the synthesis and in vitro antiviral activity of 1‐(hydroxyalkyl)‐1H‐benzimidazoles against herpes simplex virus and poliovirus, identifying compounds with significant antiviral effects (Laura Garuti, Anna Ferranti, Giuseppe Giovanninetti, Giancarlo Scapini, L. Franchi, M. Landini, 1982).

Photophysical Properties and Sensitization Effects

Benzimidazole derivatives have been evaluated for their photophysical properties and their potential use as sensitizers in photochemical reactions. A particular study investigated the photochemical behavior of ethyl 2-arylethiazole-5-carboxylates, including benzimidazole analogs with furyl substituents, revealing their capacity to act as singlet-oxygen sensitizers (M. Amati, S. Belviso, M. D’Auria, F. Lelj, R. Racioppi, L. Viggiani, 2010).

Antimicrobial Activity

Several studies have synthesized novel furyl and benzimidazole substituted benzyl ethers, evaluating their antibacterial and antifungal activities against various pathogens. Compounds exhibiting potent anti-bacterial activity against strains such as S. aureus and Methicillin-resistant S. aureus (MRSA) were identified, highlighting the antimicrobial potential of benzimidazole derivatives (Özden Özel Güven, T. Erdogan, H. Göker, S. Yıldız, 2007).

Antifungal, Insecticidal, and Herbicidal Activities

Research into benzimidazoles has also explored their use in agricultural applications, including antifungal, insecticidal, and herbicidal activities. A study focused on the synthesis and evaluation of benzoxazoles, benzothiazoles, and benzimidazoles for these purposes found that benzimidazoles showed a tendency toward antifungal activity, suggesting their utility in protecting crops against fungal pathogens (T. Hisano, M. Ichikawa, K. Tsumoto, M. Tasaki, 1982).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it may interact with biological targets, but specific interactions or pathways are not mentioned .

properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-14-7-9-15(10-8-14)23-13-11-22-17-5-2-1-4-16(17)21-19(22)18-6-3-12-24-18/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVZMNQKHOKJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenoxy)ethyl]-2-(furan-2-yl)benzimidazole

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